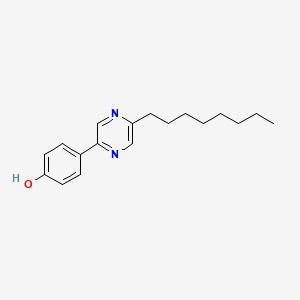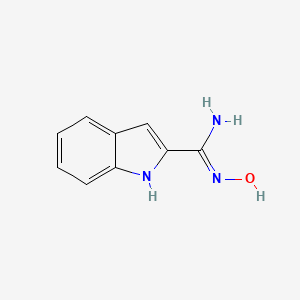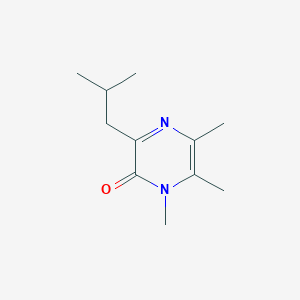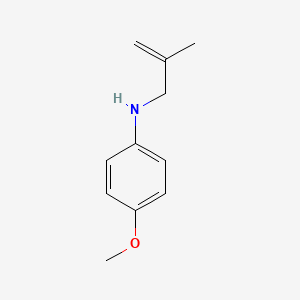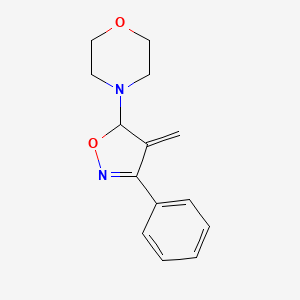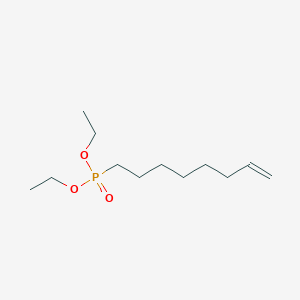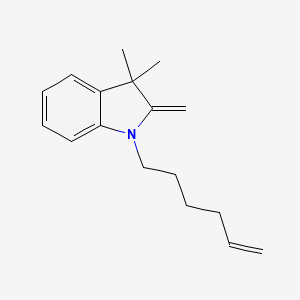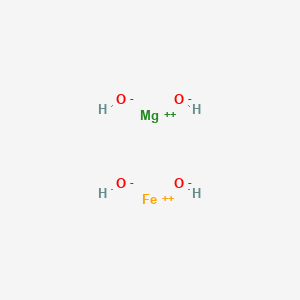
Iron(2+) magnesium hydroxide (1/1/4)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(2+) magnesium hydroxide (1/1/4) is a compound that consists of iron(II) ions, magnesium ions, and hydroxide ions in a specific ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Iron(2+) magnesium hydroxide can be synthesized by mixing solutions containing iron(II) ions and magnesium ions with a hydroxide source. One common method involves the precipitation reaction where a solution of iron(II) sulfate and magnesium sulfate is mixed with sodium hydroxide. The reaction conditions typically involve maintaining a pH of around 10 using sodium hydroxide solution .
Industrial Production Methods
Industrial production of iron(2+) magnesium hydroxide often involves large-scale precipitation reactions. The solutions of iron(II) and magnesium salts are mixed with a hydroxide source under controlled conditions to ensure the desired stoichiometry and purity of the final product. The precipitate is then filtered, washed, and dried to obtain the compound in its solid form .
Análisis De Reacciones Químicas
Types of Reactions
Iron(2+) magnesium hydroxide undergoes various types of chemical reactions, including:
Oxidation: Iron(II) ions can be oxidized to iron(III) ions in the presence of oxidizing agents.
Reduction: Iron(III) ions can be reduced back to iron(II) ions using reducing agents.
Substitution: Hydroxide ions can be substituted by other anions in the presence of suitable reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and hydrazine.
Substitution: Reagents such as sodium carbonate can be used to substitute hydroxide ions with carbonate ions
Major Products Formed
Oxidation: Iron(III) hydroxide or iron(III) oxide.
Reduction: Iron(II) hydroxide.
Substitution: Magnesium carbonate and iron carbonate
Aplicaciones Científicas De Investigación
Iron(2+) magnesium hydroxide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other iron and magnesium compounds.
Biology: Investigated for its potential role in biological systems and as a nutrient supplement.
Medicine: Studied for its potential use in drug delivery systems and as an antacid.
Industry: Used in water treatment processes for the removal of heavy metals and other contaminants
Mecanismo De Acción
The mechanism of action of iron(2+) magnesium hydroxide involves its ability to interact with various molecular targets and pathways. In biological systems, it can act as a source of essential ions, influencing cellular processes. In water treatment, it acts as an adsorbent, binding to contaminants and facilitating their removal .
Comparación Con Compuestos Similares
Iron(2+) magnesium hydroxide can be compared with other similar compounds such as:
Iron(II) hydroxide: Similar in terms of iron content but lacks magnesium.
Magnesium hydroxide: Similar in terms of magnesium content but lacks iron.
Iron(III) hydroxide: Contains iron in a higher oxidation state.
Magnesium carbonate: Contains magnesium but with carbonate ions instead of hydroxide
Propiedades
Número CAS |
128798-50-5 |
|---|---|
Fórmula molecular |
FeH4MgO4 |
Peso molecular |
148.18 g/mol |
Nombre IUPAC |
magnesium;iron(2+);tetrahydroxide |
InChI |
InChI=1S/Fe.Mg.4H2O/h;;4*1H2/q2*+2;;;;/p-4 |
Clave InChI |
ZIZOLPLDZMECCR-UHFFFAOYSA-J |
SMILES canónico |
[OH-].[OH-].[OH-].[OH-].[Mg+2].[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


phosphanium perchlorate](/img/structure/B14287841.png)

![1-[4-Butoxy-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14287865.png)
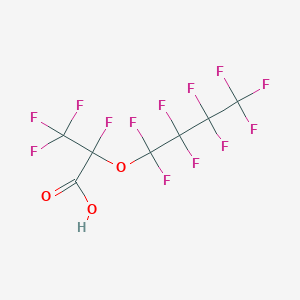
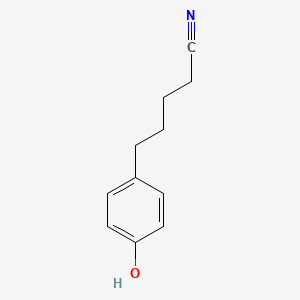
![2-[Chloro(difluoro)methyl]-2,5,5-trifluorofuran](/img/structure/B14287890.png)
![3-(Azidomethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B14287894.png)
